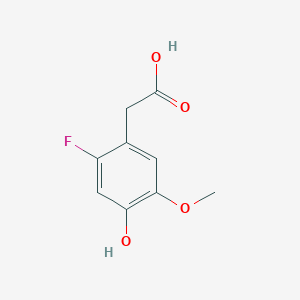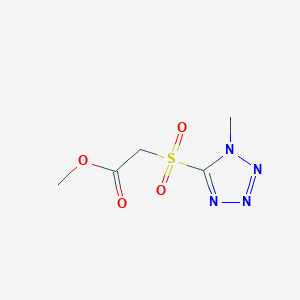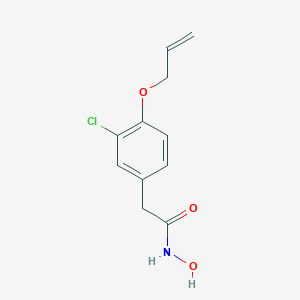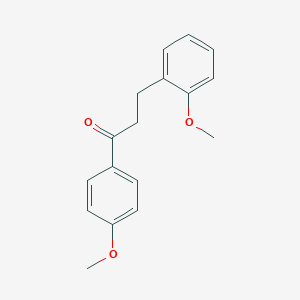
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester is a chemical compound used in scientific research for its potential therapeutic effects.
作用機序
The mechanism of action of piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester is not fully understood, but it is thought to act on the cholinergic system in the brain. It may also have anti-inflammatory effects and modulate the immune system.
生化学的および生理学的効果
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester has been shown to increase acetylcholine levels in the brain, which is important for cognitive function. It also reduces inflammation and oxidative stress, which are thought to contribute to the development of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester in lab experiments is its potential therapeutic effects on various diseases. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the synthesis method for this compound is complex and may be difficult to reproduce.
将来の方向性
For piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester research include further investigation into its mechanism of action and potential therapeutic effects on various diseases. It may also be useful to explore the potential of this compound as a drug candidate for the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound.
合成法
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester can be synthesized through a multi-step process involving the reaction of piperazine with heptyne, followed by esterification with ethyl bromoacetate and carboxylation with sodium hydroxide. The final product is obtained through purification by crystallization.
科学的研究の応用
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester has been used in scientific research for its potential therapeutic effects on various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and reduce inflammation in animal models of these diseases.
特性
CAS番号 |
109699-57-2 |
|---|---|
製品名 |
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester |
分子式 |
C15H27BrN2O2 |
分子量 |
347.29 g/mol |
IUPAC名 |
ethyl 4-hept-2-ynyl-4-methylpiperazin-4-ium-1-carboxylate;bromide |
InChI |
InChI=1S/C15H27N2O2.BrH/c1-4-6-7-8-9-12-17(3)13-10-16(11-14-17)15(18)19-5-2;/h4-7,10-14H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
JFSUSZVGXIKYPE-UHFFFAOYSA-M |
SMILES |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)C.[Br-] |
正規SMILES |
CCCCC#CC[N+]1(CCN(CC1)C(=O)OCC)C.[Br-] |
同義語 |
Piperazinium, 4-carboxy-1-(2-heptynyl)-1-methyl-, bromide, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride](/img/structure/B10112.png)
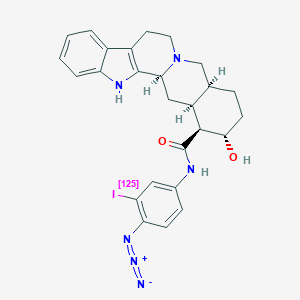
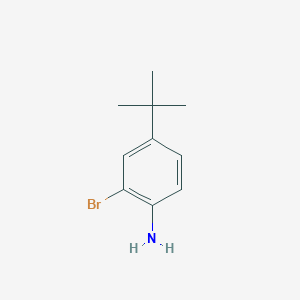

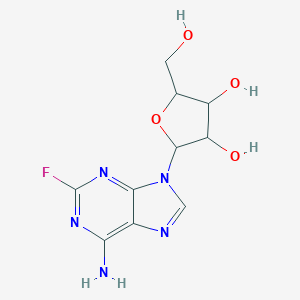
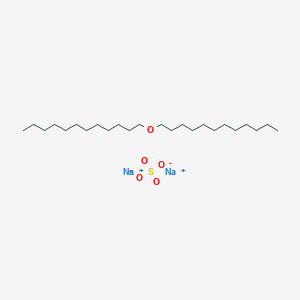
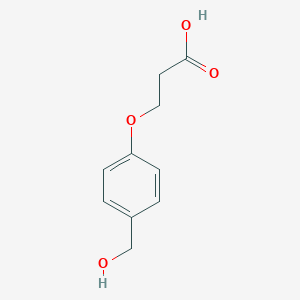
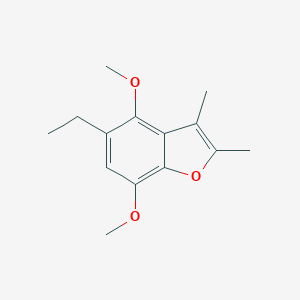
![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)
